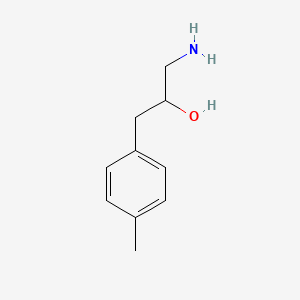
1-Amino-3-(4-methylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(4-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(4-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4-methylacetophenone, using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonia or an amine donor . Another method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone, resulting in the formation of the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts, such as immobilized whole-cell biocatalysts with transaminase activity. This method offers an environmentally friendly and economically attractive approach to synthesizing enantiopure ®- and (S)-enantiomers of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylacetophenone or 4-methylbenzaldehyde.
Reduction: Formation of 1-amino-3-(4-methylphenyl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-3-(4-methylphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. As an amino alcohol, it can act as a ligand for enzymes and receptors, influencing their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-(4-methylphenyl)propan-2-ol: Similar structure but with a different position of the amino group.
1-Amino-3-(4-methoxyphenyl)propan-2-ol: Contains a methoxy group instead of a methyl group.
1-Amino-3-(4-chlorophenyl)propan-2-ol: Contains a chlorine atom instead of a methyl group.
Uniqueness
1-Amino-3-(4-methylphenyl)propan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at the para position of the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-amino-3-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10,12H,6-7,11H2,1H3 |
InChI Key |
DNTKUYPEHLUNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


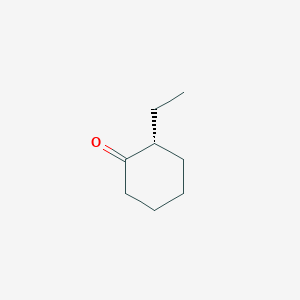
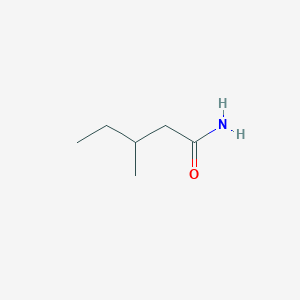
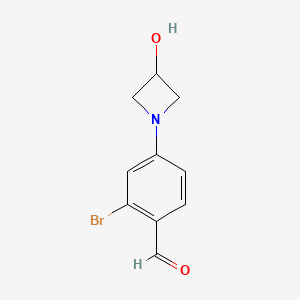

![Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186696.png)
![2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13186701.png)

amine](/img/structure/B13186708.png)
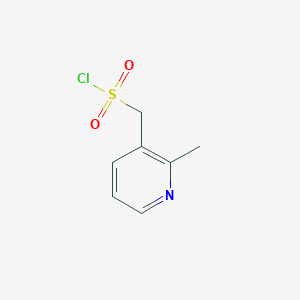
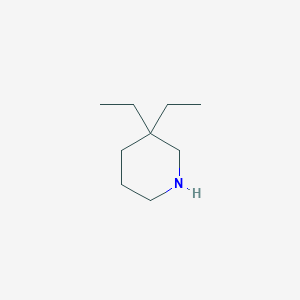
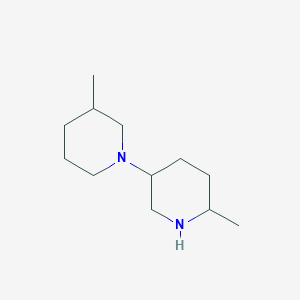
![(3S,4S)-3-[(1-Ethyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13186736.png)
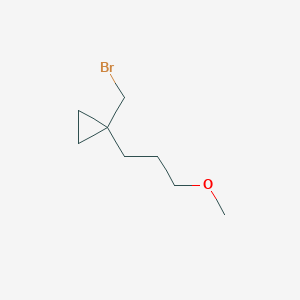
![2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13186744.png)
